molecular formula C15H12F2N2O3S B5889333 N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5889333
M. Wt: 338.3 g/mol
InChI Key: FCWQAUONPOEGGY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as DFN-15, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. Inflammation research has shown that N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide can reduce inflammation and pain in animal models. In neurological disorder research, N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Mechanism of Action

N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to act as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a protein that plays a role in the regulation of gene expression and cellular processes such as protein degradation and transport. Inhibition of HDAC6 by N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide leads to changes in gene expression and cellular processes that contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide is its selectivity for HDAC6, which reduces the potential for off-target effects. N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been shown to have low toxicity in animal models. However, one limitation of N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the potential use of N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more soluble forms of N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide to improve its bioavailability. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide and its potential applications in other diseases.
Conclusion
N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide is a synthetic compound that has shown potential for therapeutic applications in various diseases. Its selectivity for HDAC6 and low toxicity make it an attractive candidate for further research. However, its poor solubility in water presents a challenge for in vivo administration. Future research on N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide will focus on its potential use in combination with other therapies and the development of more soluble forms of the compound.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 2,4-difluoroaniline with 4-nitrobenzyl mercaptan in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with thioacetic acid to yield N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide. The synthesis method has been optimized to produce high yields and purity of the compound.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3S/c16-11-3-6-14(13(17)7-11)18-15(20)9-23-8-10-1-4-12(5-2-10)19(21)22/h1-7H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWQAUONPOEGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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